molecular formula C12H17N B3050537 2,3,4,5,6,7,8,9-octahydro-1H-carbazole CAS No. 26727-32-2

2,3,4,5,6,7,8,9-octahydro-1H-carbazole

Cat. No.: B3050537
CAS No.: 26727-32-2
M. Wt: 175.27 g/mol
InChI Key: BKHWUYCOIGYJIZ-UHFFFAOYSA-N
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Description

2,3,4,5,6,7,8,9-octahydro-1H-carbazole is a chemical compound with the molecular formula C15H18 It is a saturated derivative of carbazole, characterized by the presence of a fully hydrogenated carbazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the hydrogenation of carbazole under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The reaction typically requires conditions of around 50-100 atm of hydrogen pressure and temperatures ranging from 100-200°C .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as palladium or platinum are often employed to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7,8,9-octahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)

Major Products Formed

Scientific Research Applications

2,3,4,5,6,7,8,9-octahydro-1H-carbazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active carbazole derivatives.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fully saturated ring system, which imparts different chemical and physical properties compared to its aromatic counterparts.

Properties

IUPAC Name

2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHWUYCOIGYJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497946
Record name 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26727-32-2
Record name 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Reactant of Route 2
2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Reactant of Route 3
2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Reactant of Route 4
2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Reactant of Route 5
2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Reactant of Route 6
2,3,4,5,6,7,8,9-octahydro-1H-carbazole

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